molecular formula C7H5N3O2 B1417648 3-Nitro-1H-indazole CAS No. 31164-27-9

3-Nitro-1H-indazole

Cat. No.: B1417648
CAS No.: 31164-27-9
M. Wt: 163.13 g/mol
InChI Key: OWIRCRREDNEXTA-UHFFFAOYSA-N
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Description

3-Nitro-1H-indazole is a chemical compound with the linear formula C7H5N3O2 . It has a molecular weight of 163.14 . It is a light yellow solid and is stored at temperatures between 0-5°C .


Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been explored in various ways . One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole fused to a benzene ring . The compound contains a total of 18 bonds, including 13 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles have been studied extensively . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . This reaction involves the formation of an N–H ketimine species followed by a Cu (OAc)2-catalyzed reaction to form an N–N bond in DMSO under an O2 atmosphere .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 163.14 and a linear formula of C7H5N3O2 . It is stored at temperatures between 0-5°C .

Scientific Research Applications

  • Synthesis of Heterocycles : Indazoles, including 3-Nitro-1H-indazole, are significant in synthesizing various nitrogen heterocycles, which are crucial in chemical biology and medicinal chemistry. The Davis-Beirut Reaction (DBR) is a notable method for constructing 2H-indazoles and derivatives, leveraging the diverse chemistries of reactive intermediates like nitroso imine or nitroso benzaldehyde. This method enables the synthesis of various indazoles and their derivatives under alkaline conditions or using mild photochemical conditions (Zhu, Haddadin, & Kurth, 2019).

  • Chemical Properties and Reactions : The study of the chemical properties of this compound derivatives reveals insights into their reactivity and interactions. For example, the crystal structure of 7-nitro-1H-indazole shows an intramolecular hydrogen bond, which is significant in understanding its reactivity and potential applications in medicinal chemistry (Sopková-de Oliveira Santos, Collot, & Rault, 2000).

  • Catalysis and Functional Group Tolerance : In the context of organic synthesis, nitrosobenzenes are utilized as aminating reagents for synthesizing 1H-indazoles. This process, catalyzed by rhodium and copper, involves C-H activation and C-N/N-N coupling, demonstrating functional group tolerance and efficiency under redox-neutral conditions (Wang & Li, 2016).

  • Biological Importance of Derivatives : Various derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, 2-azetidinone derivatives of 6-nitro-1H-indazole have been shown to have antibacterial, antifungal, antitubercular, and antiinflammatory activities (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

  • Antileishmanial Agents : Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides, which are related to this compound, have been characterized for their antitrypanosomal and antileishmanial activities. This research highlights their potential as potent antitrypanosomal agents (Papadopoulou et al., 2012).

Safety and Hazards

When handling 3-Nitro-1H-indazole, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that the study and application of 3-Nitro-1H-indazole and similar compounds will continue to be a significant area of research in the future.

Properties

IUPAC Name

3-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIRCRREDNEXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491001
Record name 3-Nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31164-27-9
Record name 3-Nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are Aqabamycins and where are they found?

A1: Aqabamycins A-G are a novel group of nitro maleimides discovered in a marine Vibrio species [, ]. These compounds exhibit various biological activities, making them interesting candidates for further research.

Q2: What are the potential applications of Aqabamycins?

A2: While the research primarily focuses on the isolation, structural elucidation, and initial biological activity of Aqabamycins A-G [, ], their unique structures and observed activities suggest potential applications in areas such as drug discovery and chemical biology. Further research is needed to explore these possibilities fully.

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